molecular formula C18H17FN2O3 B5817854 4-fluoro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide

4-fluoro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide

Cat. No. B5817854
M. Wt: 328.3 g/mol
InChI Key: CAFUOOXKFQTBBL-UHFFFAOYSA-N
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Description

4-fluoro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide, also known as FMCPB, is a chemical compound that has been widely used in scientific research. It is a benzamide derivative that has shown potential in various fields of study, including medicinal chemistry, pharmacology, and neuroscience.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide is not fully understood, but it is believed to act as a modulator of GABA-A receptors. GABA-A receptors are ionotropic receptors that mediate the inhibitory effects of the neurotransmitter GABA in the central nervous system. 4-fluoro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide has been found to enhance the activity of GABA-A receptors, leading to increased inhibitory neurotransmission.
Biochemical and Physiological Effects:
4-fluoro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide has been found to have various biochemical and physiological effects. In vitro studies have shown that 4-fluoro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. In vivo studies have shown that 4-fluoro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide has anxiolytic and sedative effects, which can be attributed to its modulatory effect on GABA-A receptors. 4-fluoro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide has also been found to have anticonvulsant and antinociceptive effects, which can be useful in the treatment of epilepsy and chronic pain.

Advantages and Limitations for Lab Experiments

4-fluoro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide has several advantages for lab experiments. It is easy to synthesize, and it is readily available from commercial sources. It has been extensively studied, and its mechanism of action is well understood. However, 4-fluoro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to dissolve in physiological solutions. It also has poor bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of 4-fluoro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide. One direction is to explore its potential as a therapeutic agent for the treatment of cancer, drug addiction, and neurological disorders. Another direction is to develop new derivatives of 4-fluoro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide with improved pharmacological properties, such as increased solubility and bioavailability. Additionally, further studies are needed to elucidate the precise mechanism of action of 4-fluoro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide and its effect on other neurotransmitter systems.

Synthesis Methods

4-fluoro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-fluoroaniline with 4-(4-morpholinylcarbonyl)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields 4-fluoro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide in high purity and yield.

Scientific Research Applications

4-fluoro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide has been extensively used in scientific research due to its potential in various fields of study. In medicinal chemistry, 4-fluoro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide has been studied for its anticancer activity, as it has been found to inhibit the growth of cancer cells. In pharmacology, 4-fluoro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide has been evaluated for its potential as a dopamine D3 receptor antagonist, which can be useful in the treatment of drug addiction. In neuroscience, 4-fluoro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide has been studied for its effect on the central nervous system, as it has been found to modulate the activity of GABA-A receptors.

properties

IUPAC Name

4-fluoro-N-[4-(morpholine-4-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3/c19-15-5-1-13(2-6-15)17(22)20-16-7-3-14(4-8-16)18(23)21-9-11-24-12-10-21/h1-8H,9-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFUOOXKFQTBBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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